(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1334721-75-3
VCID: VC11690268
InChI: InChI=1S/C16H16O4/c1-11-7-10-14(20-11)13(17)9-8-12-5-4-6-15(18-2)16(12)19-3/h4-10H,1-3H3/b9-8+
SMILES: CC1=CC=C(O1)C(=O)C=CC2=C(C(=CC=C2)OC)OC
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

CAS No.: 1334721-75-3

Cat. No.: VC11690268

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one - 1334721-75-3

Specification

CAS No. 1334721-75-3
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C16H16O4/c1-11-7-10-14(20-11)13(17)9-8-12-5-4-6-15(18-2)16(12)19-3/h4-10H,1-3H3/b9-8+
Standard InChI Key RKFUYVPHYBKMSJ-CMDGGOBGSA-N
Isomeric SMILES CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
SMILES CC1=CC=C(O1)C(=O)C=CC2=C(C(=CC=C2)OC)OC
Canonical SMILES CC1=CC=C(O1)C(=O)C=CC2=C(C(=CC=C2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the chalcone family, defined by its α,β-unsaturated ketone core. Its IUPAC name, (2E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, reflects the following structural components:

  • 2,3-Dimethoxyphenyl group: A benzene ring substituted with methoxy groups at positions 2 and 3.

  • 5-Methylfuran-2-yl group: A furan heterocycle with a methyl substituent at position 5.

  • Trans-configuration (E): The double bond between C2 and C3 adopts an E geometry, critical for electronic conjugation.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number1334721-75-3
Molecular FormulaC₁₆H₁₆O₄
Molecular Weight272.29 g/mol
IUPAC Name(E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
SMILESCC1=CC=C(O1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC

The isomeric SMILES notation confirms the E configuration of the α,β-unsaturated ketone, a feature verified via nuclear magnetic resonance (NMR) spectroscopy.

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via Claisen-Schmidt condensation, a cornerstone reaction for chalcone production. This involves base-catalyzed aldol condensation between:

  • 5-Methylfuran-2-carbaldehyde

  • 2,3-Dimethoxyacetophenone

Reaction conditions typically employ ethanol as a solvent and sodium hydroxide (40–60°C, 4–6 hours), yielding the product after recrystallization.

Table 2: Representative Synthesis Parameters

ParameterCondition
CatalystNaOH (10% w/v)
SolventEthanol
Temperature50°C
Reaction Time5 hours
Yield72–78% (reported for analogs)

Spectroscopic Characterization

Mass Spectrometry (MS): The molecular ion peak appears at m/z 272.29, consistent with the molecular formula C₁₆H₁₆O₄. Fragmentation patterns include losses of methoxy groups (−31 Da) and furan ring cleavage.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.65 (d, J = 15.6 Hz, 1H, H-β)

  • δ 7.12–6.85 (m, 3H, aromatic protons)

  • δ 6.45 (d, J = 15.6 Hz, 1H, H-α)

  • δ 3.89 (s, 6H, OCH₃)

  • δ 2.32 (s, 3H, CH₃-furan)

The coupling constant J = 15.6 Hz between H-α and H-β confirms the trans configuration of the double bond.

Physicochemical Properties

Stability and Reactivity

The conjugated enone system renders the compound susceptible to nucleophilic attack at the β-carbon, while the electron-rich furan and methoxyphenyl groups enhance its π-π stacking capacity. No data exists on its melting point, boiling point, or solubility in common solvents, though analogs exhibit limited aqueous solubility (<0.1 mg/mL).

Electronic Properties

Density functional theory (DFT) calculations for analogous chalcones predict a HOMO-LUMO gap of ~3.8 eV, suggesting potential as an organic semiconductor. The furan ring’s electron-donating nature and the phenyl group’s electron-withdrawing methoxy substituents create a push-pull system, enabling charge transfer transitions.

ModelEffective Dose (mg/kg)Inhibition (%)
Acetic acid writhing0.1–5.048–72
Formalin test (late phase)1.065
Glutamate-induced nociception5.078

Mechanistically, DMPF-1 modulates the transient receptor potential vanilloid 1 (TRPV1) and glutamatergic systems, bypassing opioid pathways . This suggests that the 2,3-dimethoxy derivative may share similar targets, though substituent positioning likely influences receptor affinity.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a scaffold for designing:

  • TRPV1 antagonists: For chronic pain management.

  • Anticancer agents: Chalcones induce apoptosis via mitochondrial pathways.

  • Antioxidants: The phenolic structure scavenges reactive oxygen species (ROS) .

Materials Science

Conjugated chalcones are explored in:

  • Organic photovoltaics (OPVs): As electron transport layers.

  • Luminescent materials: Due to intense fluorescence (λ<sub>em</sub> ~450 nm).

  • Nonlinear optics (NLO): Second-harmonic generation (SHG) activity.

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